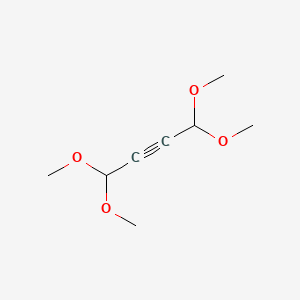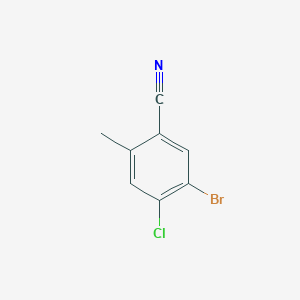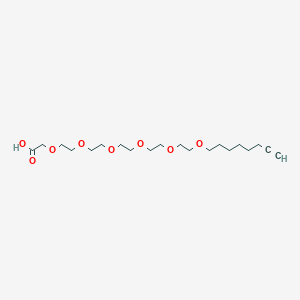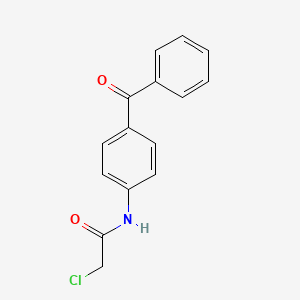
(2,4-Dichloro-5-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of phenol, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-methoxyphenyl)methanol typically involves the chlorination of 5-methoxyphenol followed by the introduction of a methanol group. One common method includes the reaction of 5-methoxyphenol with thionyl chloride to introduce the chlorine atoms, followed by a reaction with formaldehyde to attach the methanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as chlorine gas or thionyl chloride. The subsequent methanol addition can be achieved through catalytic processes that ensure efficient conversion and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methanol group to other functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or methanol-modified derivatives. Substitution reactions can result in a variety of functionalized phenols.
Scientific Research Applications
(2,4-Dichloro-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of chlorine and methoxy groups can influence its reactivity and binding affinity to biological molecules. For instance, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methoxyphenyl methanesulfonate
- 2,4-Dichloro-5-methoxypyrimidine
- 4-(2,4-Dichloro-5-methoxyphenyl)amino-6-alkoxy-3-quinolinecarbonitriles
Uniqueness
(2,4-Dichloro-5-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2,4-dichloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
UOXZIQOQDQWDLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)
![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)


![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)


![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
![10-Iodonaphtho[1,2-b]benzofuran](/img/structure/B15202655.png)
